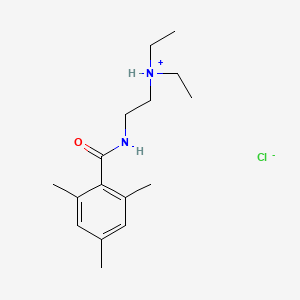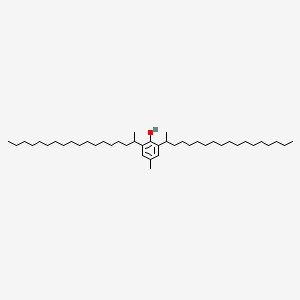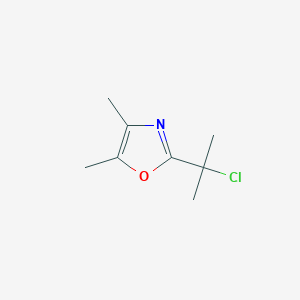
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a trimethylbenzamide core, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride typically involves the reaction of 2,4,6-trimethylbenzoic acid with diethylaminoethyl chloride hydrochloride under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride can be compared with other similar compounds, such as:
2-Chloro-N,N-diethylethylamine hydrochloride: Similar in structure but with a chloro group instead of the trimethylbenzamide core.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: Contains an amino group instead of the trimethylbenzamide core.
Ethanethiol, 2-(diethylamino)-: Similar diethylaminoethyl group but with an ethanethiol core .
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Número CAS |
78109-87-2 |
|---|---|
Fórmula molecular |
C16H27ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H |
Clave InChI |
QKZRSLWEWLRUOS-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCNC(=O)C1=C(C=C(C=C1C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)






